[1,1'-Biphenyl]-2-carboxylic acid, butyl ester
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Overview
Description
[1,1’-Biphenyl]-2-carboxylic acid, butyl ester is an organic compound belonging to the class of esters. Esters are characterized by their pleasant odors and are often used in perfumes and flavoring agents. This particular compound is derived from [1,1’-Biphenyl]-2-carboxylic acid and butanol, forming a butyl ester. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of [1,1’-Biphenyl]-2-carboxylic acid, butyl ester typically involves the esterification of [1,1’-Biphenyl]-2-carboxylic acid with butanol. This reaction is catalyzed by a mineral acid such as sulfuric acid or hydrochloric acid. The general reaction is as follows:
[1,1’-Biphenyl]-2-carboxylic acid+ButanolH2SO4[1,1’-Biphenyl]-2-carboxylic acid, butyl ester+H2O
The reaction is typically carried out under reflux conditions to ensure the complete conversion of the carboxylic acid to the ester .
Industrial Production Methods
In an industrial setting, the esterification process can be scaled up using continuous flow reactors. These reactors allow for the efficient mixing of reactants and the removal of water, which drives the reaction to completion. The use of catalysts such as sulfuric acid or p-toluenesulfonic acid is common in industrial processes .
Chemical Reactions Analysis
Types of Reactions
[1,1’-Biphenyl]-2-carboxylic acid, butyl ester can undergo various chemical reactions, including:
Hydrolysis: The ester can be hydrolyzed back to the carboxylic acid and butanol in the presence of an acid or base.
Reduction: The ester can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions, typically using hydrochloric acid or sodium hydroxide.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or alcohols under mild conditions.
Major Products Formed
Hydrolysis: [1,1’-Biphenyl]-2-carboxylic acid and butanol.
Reduction: [1,1’-Biphenyl]-2-methanol.
Substitution: Various substituted biphenyl derivatives depending on the nucleophile used.
Scientific Research Applications
[1,1’-Biphenyl]-2-carboxylic acid, butyl ester is used in several scientific research fields:
Chemistry: As a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: In studies involving the interaction of esters with biological molecules.
Industry: Used in the manufacture of perfumes and flavoring agents due to its pleasant odor
Mechanism of Action
The mechanism of action of [1,1’-Biphenyl]-2-carboxylic acid, butyl ester involves its interaction with various molecular targets. In hydrolysis reactions, the ester bond is cleaved by nucleophilic attack from water or hydroxide ions, forming the carboxylic acid and alcohol. In reduction reactions, the ester is reduced to the corresponding alcohol through the transfer of hydride ions from the reducing agent .
Comparison with Similar Compounds
Similar Compounds
Butyl benzoate: Similar ester structure but derived from benzoic acid.
Butyl acetate: An ester derived from acetic acid, commonly used as a solvent.
Ethyl benzoate: An ester derived from benzoic acid and ethanol.
Uniqueness
[1,1’-Biphenyl]-2-carboxylic acid, butyl ester is unique due to the presence of the biphenyl moiety, which imparts distinct chemical properties compared to simpler esters like butyl acetate. The biphenyl group can participate in π-π interactions, making this compound useful in materials science and organic electronics .
Properties
CAS No. |
577784-81-7 |
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Molecular Formula |
C17H18O2 |
Molecular Weight |
254.32 g/mol |
IUPAC Name |
butyl 2-phenylbenzoate |
InChI |
InChI=1S/C17H18O2/c1-2-3-13-19-17(18)16-12-8-7-11-15(16)14-9-5-4-6-10-14/h4-12H,2-3,13H2,1H3 |
InChI Key |
XEIXLYMZKUMPDT-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOC(=O)C1=CC=CC=C1C2=CC=CC=C2 |
Origin of Product |
United States |
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